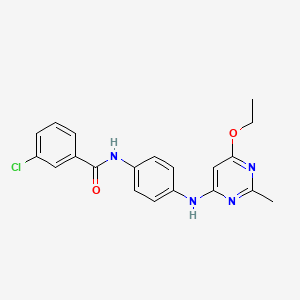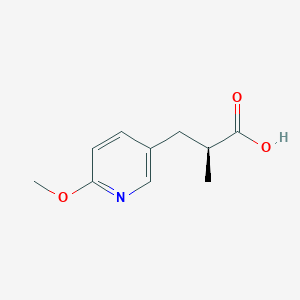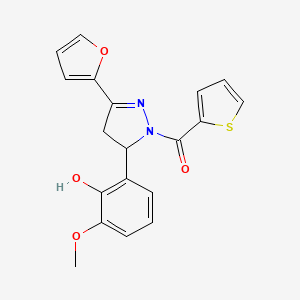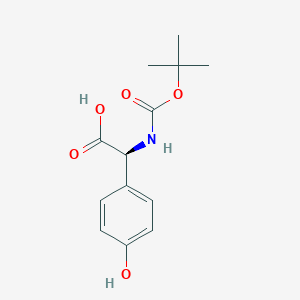
3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, is a chemical entity that appears to be related to a class of benzamide derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds, particularly focusing on 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) and its optical isomers. These compounds have been studied for their pharmacological activity and affinity for 5-hydroxytryptamine 4 (5-HT4) receptors, which are of interest in gastrointestinal motility disorders .
Synthesis Analysis
The synthesis of the related compound TKS159 involved the preparation of four optical isomers from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which in turn was prepared from commercially available trans-4-hydroxy-L-proline. The absolute configurations of these isomers were determined spectroscopically . Although the synthesis of the specific compound is not detailed, the methods used for TKS159 could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of TKS159 was characterized using various spectroscopic techniques. The paper does not provide direct information on the molecular structure analysis of 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, but the techniques used for TKS159, such as infrared spectroscopy and 13C-NMR spectroscopy, are applicable for determining the structure of related compounds .
Chemical Reactions Analysis
The chemical reactions of TKS159 and its isomers with 5-HT4 receptors were evaluated using a radioligand binding assay. The most potent isomer was found to be effective in facilitating gastric emptying in rats . This suggests that similar benzamide derivatives, including the compound , could potentially exhibit similar reactivity with biological targets.
Physical and Chemical Properties Analysis
Two polymorphs of TKS159, forms alpha and beta, were prepared and characterized. The characterization included X-ray powder diffractometry, thermal analysis, and spectroscopic methods. The thermodynamic stability of the polymorphs was assessed, with form alpha being more stable than form beta. These analyses provide insight into the physical and chemical properties that could be expected for related compounds, including the one of interest .
Scientific Research Applications
Synthesis of Novel Compounds
Research into the synthesis of novel pyrimidine derivatives involves creating new chemical entities that could have potential applications in medicinal chemistry. For instance, the synthesis of various fused pyrimidine systems, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, has been reported. These compounds were synthesized from precursors like ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and have been used as synthons for other complex fused systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial Activity Study
Another aspect of research focuses on synthesizing pyrimidine derivatives and evaluating their antimicrobial activities. For example, 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives have been synthesized and shown to possess antibacterial activity, highlighting the potential of pyrimidine derivatives as antimicrobial agents (Rostamizadeh et al., 2013).
Anticancer and Anti-inflammatory Agents
The development of compounds with anticancer and anti-inflammatory properties is another significant application. Certain pyrimidine derivatives have been synthesized and evaluated for their neuroleptic activity, indicating their potential use in treating conditions related to the central nervous system (Iwanami et al., 1981). Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of pyrimidine derivatives in cancer and inflammatory diseases (Rahmouni et al., 2016).
Analgesic and Anti-inflammatory Properties
Research into pyrimidine derivatives also extends to the synthesis and biological evaluation of compounds with analgesic and anti-inflammatory properties. Some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have shown potent activity, comparable or superior to standard drugs, indicating their potential as new therapeutic agents (Chhabria et al., 2007).
properties
IUPAC Name |
3-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-16-7-9-17(10-8-16)25-20(26)14-5-4-6-15(21)11-14/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLIGNPODZECHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)
![4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2542274.png)
![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/no-structure.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)

![2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2542279.png)

![1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2542282.png)
![2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2542283.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2542285.png)
![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)
